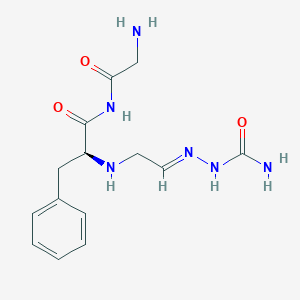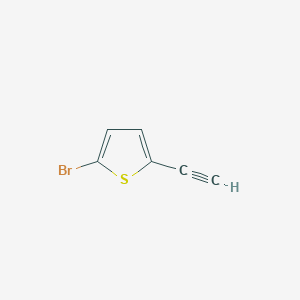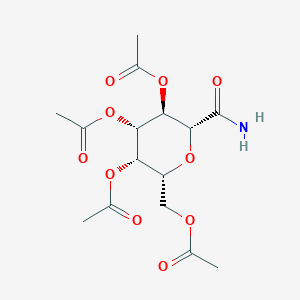
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions and modifications to introduce various functional groups. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide with butyric acid led to the synthesis of 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl butyrate, showcasing the typical approach to synthesizing derivatives through esterification processes (Cui, Xu, Mao, & Yu, 2012).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation and arrangement. For example, the crystal structure of 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside reveals triclinic space group characteristics and dimensions, offering a window into the structural nuances of similar acetyl-galactopyranosyl derivatives (Srikrishnan & An, 1988).
Chemical Reactions and Properties
Chemical reactions, such as photoamidation, highlight the reactivity and potential for modification of the galactopyranosyl framework. For instance, the photochemical addition of formamide to 2,3,4,6-tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose has been explored, leading to various derivatives through photoamidation processes (Rosenthal & Ratcliffe, 1976).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, of derivatives like 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl derivatives, have been thoroughly investigated. Crystallographic studies provide essential information on the solid-state structure and the implications for solubility and stability (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).
科学的研究の応用
Chemical Synthesis and Modification
The synthesis of complex molecules often involves the use of acetylated sugars and formamide derivatives. For instance, pyrazole heterocycles, which have a wide range of biological activities, can be synthesized using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This illustrates the critical role of specific chemical functionalities in the construction of biologically active compounds (Dar & Shamsuzzaman, 2015).
Biochemical Studies and Applications
Formamide and its derivatives play a significant role in biochemical research, including studies on the mechanisms of pyrolysis of polysaccharides. Such research explores the chemical pathways leading to the formation of smaller molecules from polysaccharides under thermal decomposition, revealing the intricate interactions between chemical structure and reactivity (Ponder & Richards, 1994).
Advanced Oxidation Processes
In the context of environmental sciences, formamide and acetamide derivatives are studied for their roles in advanced oxidation processes. These studies aim to understand the degradation pathways of contaminants like acetaminophen, highlighting the generation of by-products and their biotoxicity. Such research underscores the importance of chemical derivatives in environmental remediation and the assessment of ecological impact (Qutob et al., 2022).
Polysaccharide Research
In the field of polysaccharides, the interactions between specific sugar derivatives and other molecules are of great interest. Guar gum, for example, serves as a starting material for diverse applications due to its polysaccharide content. Studies on guar gum and similar materials can provide insights into how acetylated sugar derivatives might interact with polysaccharides and influence their properties and applications (Thombare et al., 2016).
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTJYUJESYMOGS-MBJXGIAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369524 |
Source


|
| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
CAS RN |
108739-88-4 |
Source


|
| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

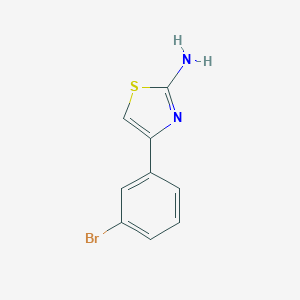
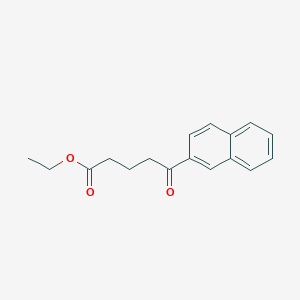
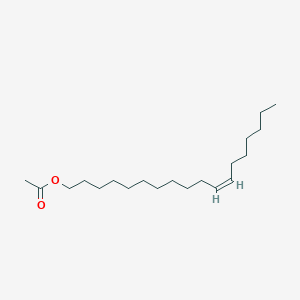
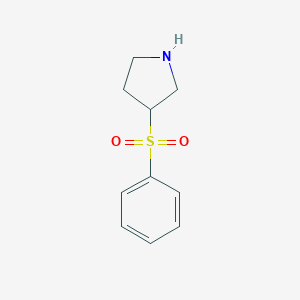


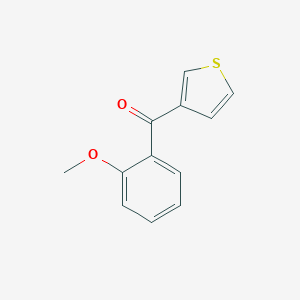
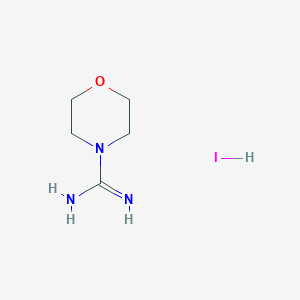
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
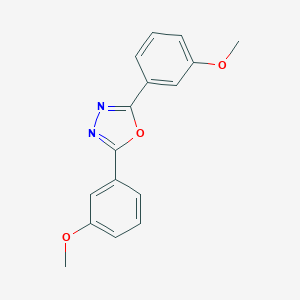
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
